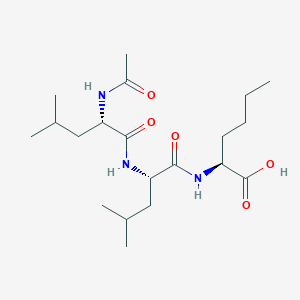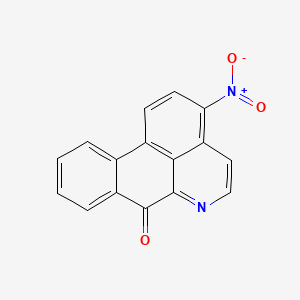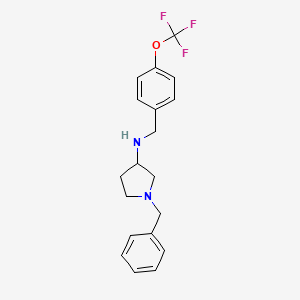
Ac-Leu-Leu-Norleucinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Leu-Leu-Norleucinol involves the sequential coupling of N-acetylleucine, leucine, and norleucine. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is typically obtained as a white powder with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Leu-Leu-Norleucinol undergoes various chemical reactions, including:
Oxidation: The aldehyde group in norleucinal can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can also be reduced to a primary alcohol.
Substitution: The peptide bonds can undergo hydrolysis under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) for hydrolysis
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Hydrolysis products include individual amino acids or smaller peptide fragments
Applications De Recherche Scientifique
Ac-Leu-Leu-Norleucinol is widely used in scientific research due to its ability to inhibit calpain, a calcium-dependent cysteine protease. Its applications include:
Chemistry: Studying protease activity and enzyme kinetics.
Biology: Investigating cellular processes involving proteolysis, such as apoptosis and signal transduction.
Medicine: Researching potential therapeutic interventions for diseases involving protease dysregulation, such as neurodegenerative disorders and cancer.
Industry: Developing protease inhibitors for pharmaceutical applications .
Mécanisme D'action
Ac-Leu-Leu-Norleucinol exerts its effects by inhibiting calpain activity. Calpain is a protease that requires calcium ions for activation and is involved in various cellular processes. This compound binds to the active site of calpain, preventing it from cleaving its substrate proteins. This inhibition can modulate cellular processes such as apoptosis, cytoskeletal remodeling, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-Leu-Leu-Norleucinal: Another calpain inhibitor with similar structure and function.
Calpain Inhibitor I: A potent inhibitor of calpain I and II, often used in research studies.
MG-101: A proteasome inhibitor with calpain inhibitory activity
Uniqueness
Ac-Leu-Leu-Norleucinol is unique due to its specific inhibition of calpain, making it a valuable tool for studying calpain-related processes. Its ability to reduce levels of glutamic-oxalacetic transaminase (ALT) and glutamic-pyruvic transaminase (AST) in models of acetaminophen-induced liver damage highlights its potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H37N3O5 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H37N3O5/c1-7-8-9-15(20(27)28)22-19(26)17(11-13(4)5)23-18(25)16(10-12(2)3)21-14(6)24/h12-13,15-17H,7-11H2,1-6H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28)/t15-,16-,17-/m0/s1 |
Clé InChI |
ALMQDMPRSWZSDO-ULQDDVLXSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C |
SMILES canonique |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)


![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)









![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
